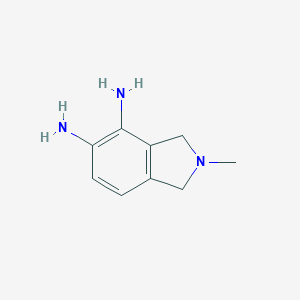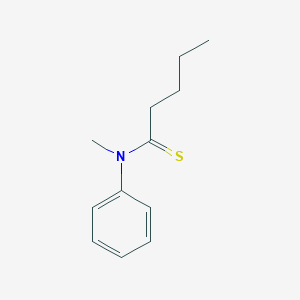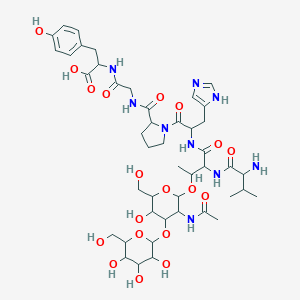
Vgagathpgy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vgagathpgy, also known as Vgaga, is a natural chemical compound that has recently gained attention in the field of scientific research. It is a member of the class of compounds known as alkaloids, which are found in a variety of plants and have been shown to have a wide range of biological activities. Vgaga has been found to have potential therapeutic applications in a number of areas, including cancer treatment and pain management.
Mécanisme D'action
The mechanism of action of Vgagathpgy is not yet fully understood, but it is believed to involve a number of different pathways in the body. One possible mechanism of action is through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Vgagathpgy has also been shown to have effects on the immune system, including the regulation of cytokine production.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Vgagathpgy are complex and varied. In cancer research, Vgagathpgy has been shown to induce apoptosis (cell death) in cancer cells, while leaving healthy cells unaffected. In pain management, Vgagathpgy has been found to have analgesic effects, reducing pain without the side effects associated with traditional pain medications. In cardiovascular disease research, Vgagathpgy has been shown to have potential benefits for reducing inflammation and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Vgagathpgy in lab experiments is its natural origin, which makes it more appealing for use in therapeutic applications. Additionally, Vgagathpgy has been shown to have low toxicity, making it a potentially safer alternative to traditional medications. However, there are also limitations to using Vgagathpgy in lab experiments, including the difficulty of obtaining the compound in large quantities and the limited understanding of its mechanism of action.
Orientations Futures
There are a number of potential future directions for Vgagathpgy research. One area of interest is in the development of Vgagathpgy-based therapies for cancer treatment and pain management. Another area of interest is in the exploration of the compound's effects on the immune system and its potential applications in autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Vgagathpgy and its potential interactions with other drugs.
Conclusion:
In conclusion, Vgagathpgy is a natural chemical compound with potential therapeutic applications in a number of areas. While the mechanism of action of Vgagathpgy is not yet fully understood, scientific research has shown promising results for its use in cancer treatment, pain management, and cardiovascular disease. As research continues, there is potential for the development of Vgagathpgy-based therapies and a greater understanding of the compound's effects on the body.
Méthodes De Synthèse
Vgagathpgy is a natural compound that is found in a variety of plants, including the Chinese herb Stephania tetrandra. The synthesis of Vgagathpgy can be accomplished through a number of methods, including extraction from plant sources and chemical synthesis. Extraction from plant sources involves the use of solvents to isolate the compound from the plant material. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler starting materials.
Applications De Recherche Scientifique
Vgagathpgy has been the subject of a number of scientific studies in recent years. These studies have focused on a variety of potential therapeutic applications for the compound, including cancer treatment, pain management, and cardiovascular disease. In cancer research, Vgagathpgy has been shown to have anti-tumor effects in a number of different types of cancer cells. In pain management, Vgagathpgy has been found to have analgesic effects, making it a potential alternative to traditional pain medications. In cardiovascular disease research, Vgagathpgy has been shown to have potential benefits for reducing inflammation and improving blood flow.
Propriétés
Numéro CAS |
142035-49-2 |
|---|---|
Nom du produit |
Vgagathpgy |
Formule moléculaire |
C45H67N9O19 |
Poids moléculaire |
1038.1 g/mol |
Nom IUPAC |
2-[[2-[[1-[2-[[3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2-amino-3-methylbutanoyl)amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C45H67N9O19/c1-19(2)31(46)40(65)53-32(20(3)70-44-33(50-21(4)57)38(35(61)29(17-56)71-44)73-45-37(63)36(62)34(60)28(16-55)72-45)41(66)52-25(13-23-14-47-18-49-23)42(67)54-11-5-6-27(54)39(64)48-15-30(59)51-26(43(68)69)12-22-7-9-24(58)10-8-22/h7-10,14,18-20,25-29,31-38,44-45,55-56,58,60-63H,5-6,11-13,15-17,46H2,1-4H3,(H,47,49)(H,48,64)(H,50,57)(H,51,59)(H,52,66)(H,53,65)(H,68,69) |
Clé InChI |
RXJBJFGLMHMRTN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
Synonymes |
V(Galbeta3GalNAcalpha)THPGY Val(galactosyl-3-galactosyl-N-acetyl)Thr-His-Pro-Gly-Tyr VGAGATHPGY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



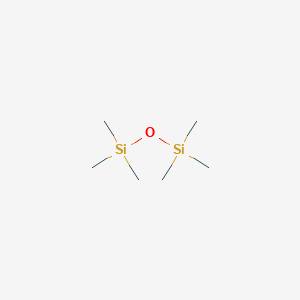
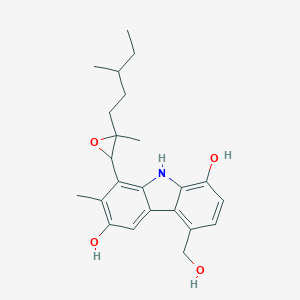
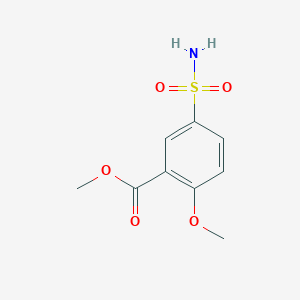
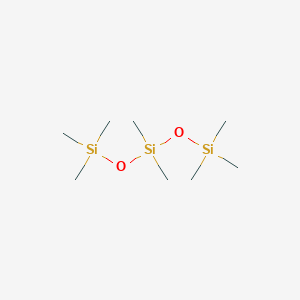
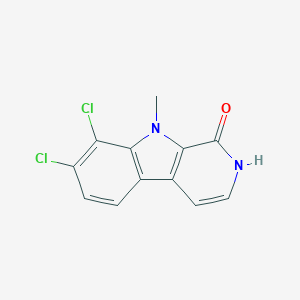
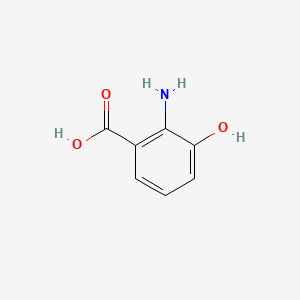
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)
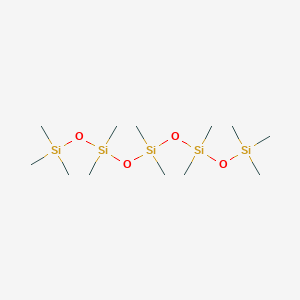
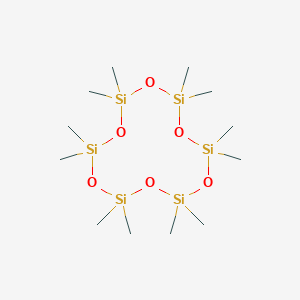
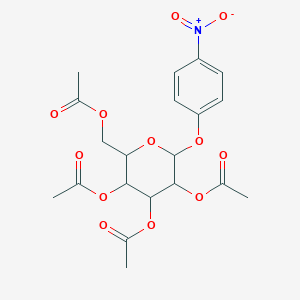
![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)
